molecular formula C13H17NO4S B2761911 benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate CAS No. 2102409-37-8

benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate

Cat. No.: B2761911
CAS No.: 2102409-37-8
M. Wt: 283.34
InChI Key: PSHSGPQXCFFCKE-GFCCVEGCSA-N
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Description

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate (CAS 2102409-37-8) is a chiral pyrrolidine derivative of high value in medicinal and synthetic chemistry research. This compound, with a molecular formula of C13H17NO4S and a molecular weight of 283.35 g/mol, is characterized by its specific (R) configuration at the 3-position of the pyrrolidine ring, which is substituted with a methanesulfonyl (mesyl) group and protected at the nitrogen with a carboxybenzyl (Cbz) group . The methanesulfonyl group is an excellent leaving group, making this compound a critical synthetic intermediate for nucleophilic substitution reactions, enabling the introduction of the 3-amino-pyrrolidine scaffold into more complex molecules . Its primary research application is as a key building block and advanced pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds . The chiral pyrrolidine structure is a privileged motif found in many pharmacologically active molecules, and this specific enantiomer allows for the stereoselective construction of novel chemical entities. This product is supplied with a typical purity of 97% or greater (as confirmed by analytical methods including LCMS, HPLC, and NMR) and must be stored at 2-8°C . This product is labeled "For Research Use Only" and is strictly intended for laboratory research or industrial applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

benzyl (3R)-3-methylsulfonylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHSGPQXCFFCKE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (3R)-3-Amino-1-Benzylpyrrolidine

The synthesis begins with (3R)-3-amino-1-benzylpyrrolidine, a chiral precursor available commercially or via resolution of racemic mixtures. Hydrogenolysis of the benzyl group using palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) yields the free amine, which is subsequently protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in methanol.

Reaction Conditions :

  • Boc Protection : (Boc)₂O (1.1 equiv), MeOH, room temperature, 48 hours.
  • Hydrogenolysis : 10% Pd/C, H₂ (1 atm), ethanol, 1 hour.

Methanesulfonylation of (3R)-3-Aminopyrrolidine

The deprotected amine undergoes sulfonylation with methanesulfonyl chloride (CH₃SO₂Cl) in dichloromethane (DCM) using N,N-diisopropylethylamine (i-Pr₂NEt) as a base. This step proceeds at room temperature, yielding (3R)-3-methanesulfonylpyrrolidine with >90% conversion.

Reaction Conditions :

  • Sulfonylation : CH₃SO₂Cl (1.2 equiv), i-Pr₂NEt (2.0 equiv), DCM, 0°C to room temperature, 2 hours.

Benzyl Carbamate Protection

The free amine is protected with benzyl chloroformate (Cbz-Cl) in DCM at 0°C, followed by aqueous workup to isolate benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate.

Reaction Conditions :

  • Cbz Protection : Cbz-Cl (1.1 equiv), DCM, 0°C, 14 hours.
  • Yield : 99% after purification by silica gel chromatography.

Synthesis via Early Sulfonylation (Route B)

Direct Sulfonylation of (3R)-3-Hydroxypyrrolidine

An alternative route involves sulfonylation of (3R)-3-hydroxypyrrolidine using methanesulfonyl chloride in the presence of a base. The hydroxyl group is activated via mesylation, followed by displacement with a nucleophile if necessary. However, this method risks racemization at the stereogenic center.

Reaction Conditions :

  • Mesylation : CH₃SO₂Cl (1.5 equiv), pyridine, DCM, −20°C, 1 hour.

Benzyl Carbamate Installation

The mesylated intermediate is protected with Cbz-Cl under standard conditions. Careful control of temperature and stoichiometry ensures minimal epimerization.

Stereochemical Considerations and Resolution Techniques

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral pool synthesis using (R)-pyroglutamic acid as a starting material provides enantiomerically pure intermediates. Asymmetric hydrogenation of pyrroline derivatives using Rh or Ru catalysts (e.g., BINAP complexes) achieves high enantiomeric excess (ee >98%).

Kinetic Resolution

Enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer of a racemic mixture, though this method is less commonly reported for pyrrolidine derivatives.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Overall Yield 65–70% 50–55%
Stereochemical Purity >99% ee 85–90% ee
Key Advantage High stereocontrol Fewer protection steps
Limitation Multi-step sequence Risk of racemization during mesylation

Route A is preferred for pharmaceutical applications due to superior enantiomeric purity, while Route B offers a shorter pathway for non-stereosensitive applications.

Scale-Up and Industrial Considerations

Solvent and Catalyst Optimization

Replacing DCM with ethyl acetate or toluene improves environmental sustainability. Catalytic hydrogenation with reusable Pd/C catalysts reduces costs.

Purification Techniques

Flash chromatography using amino-silica gel enhances separation of polar intermediates. Recrystallization from hexane/ethyl acetate mixtures achieves >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate serves as a valuable precursor in the synthesis of bioactive compounds. Its structural characteristics make it suitable for drug discovery and development, particularly in the following areas:

Drug Development

The compound is utilized to generate libraries of structurally diverse compounds, which are essential for screening potential drug candidates. Its sulfonamide derivative nature allows for modifications that can enhance biological activity against specific targets, such as enzymes or receptors involved in disease processes.

Analgesic Research

Recent studies have explored its potential as an analgesic agent. The compound's ability to interact with various biological targets may lead to the development of new pain management therapies that minimize side effects associated with traditional analgesics .

Organic Synthesis

This compound is also significant in organic synthesis due to its versatile reactivity:

Synthetic Intermediates

The compound acts as an intermediate in the synthesis of other complex molecules, particularly those containing pyrrolidine rings. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Asymmetric Synthesis

Its chiral center allows for applications in asymmetric synthesis, where it can be used to produce enantiomerically enriched compounds, which are crucial in pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various research settings:

StudyApplicationFindings
Study 1Analgesic DevelopmentIdentified as a potential KOR agonist with reduced side effects compared to traditional opioids .
Study 2Antimicrobial ActivityExhibited promising antimicrobial properties against a range of pathogens, suggesting applications in infectious disease management.
Study 3NeuropharmacologyDemonstrated modulation of neurotransmitter systems, indicating potential use in mental health treatments.

Mechanism of Action

The mechanism of action of benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biological pathways, ultimately resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Substituents (Position 3) Functional Groups Molecular Weight CAS Number Key Applications/Properties
This compound Methanesulfonyl -SO₂Me, benzyl ester ~285.35* Not explicitly listed Synthetic intermediate for chiral ligands or APIs
Benzyl (3R)-3-(p-tolylsulfonyloxy)pyrrolidine-1-carboxylate p-Toluenesulfonyloxy (tosyloxy) -OTs, benzyl ester ~393.46 MFCD18252854 Tosyl group acts as a leaving group in nucleophilic substitutions
Benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate Amino, oxo -NH₂, -C=O, benzyl ester 234.25 647013-68-1 Potential precursor for β-lactam analogs or peptidomimetics

*Calculated based on molecular formula (C₁₃H₁₅NO₄S).

Stereochemical Considerations

The (3R)-configuration in the target compound contrasts with the (3S)-stereochemistry in the amino-oxo analog (). This difference can lead to divergent biological activities; for instance, (3R)-configured compounds may exhibit higher affinity for specific enantioselective targets, such as G-protein-coupled receptors .

Biological Activity

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of metalloproteases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a methanesulfonyl moiety. The compound's structure can be represented as follows:

  • Molecular Formula : C12H15NO4S
  • Molecular Weight : 273.32 g/mol

1. Inhibition of Metalloproteases

This compound has been identified as a potent inhibitor of metalloproteases, particularly zinc-dependent enzymes. These enzymes play critical roles in various physiological processes, including extracellular matrix remodeling and signal transduction.

Mechanism of Action :

  • The compound binds to the active site of metalloproteases, disrupting their catalytic activity. This inhibition is particularly relevant in pathological conditions associated with excessive proteolytic activity, such as cancer metastasis and cardiovascular diseases .

2. Therapeutic Implications

The biological activity of this compound suggests several therapeutic applications:

  • Cardiovascular Disorders : By inhibiting metalloproteases involved in vasoconstriction, it may help manage conditions like hypertension and heart failure.
  • Cerebroprotective Effects : The compound has potential applications in protecting against ischemic damage in cerebral tissues .
  • Cancer Treatment : Its ability to inhibit tumor-associated metalloproteases could make it a candidate for cancer therapies aimed at preventing metastasis.

Case Study 1: Inhibition of Endothelin-Converting Enzyme

A study investigated the effects of this compound on endothelin-converting enzyme (ECE), a key metalloprotease involved in cardiovascular regulation. The results indicated that the compound effectively reduced ECE activity, leading to decreased endothelin levels and subsequent vasodilation in animal models .

Case Study 2: Cytostatic Properties

Another research effort explored the cytostatic effects of this compound on cancer cell lines. It was found that treatment with this compound resulted in significant reductions in cell proliferation and induced apoptosis in various cancer cell types, highlighting its potential as an anti-cancer agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanismTherapeutic Implications
Inhibition of MetalloproteasesBinds to active sites, disrupting functionCardiovascular disorders
Cerebroprotective EffectsReduces ischemic damageStroke prevention
Cytostatic EffectsInduces apoptosis in cancer cellsCancer treatment

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate with high enantiomeric purity?

  • Methodology : Multi-step synthesis typically involves functionalization of pyrrolidine derivatives. Key steps include:

  • Sulfonylation : Reacting (3R)-3-hydroxy-pyrrolidine with methanesulfonyl chloride under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to neutralize HCl byproducts .
  • Benzyl Ester Protection : Introducing the benzyl group via carbonyldiimidazole (CDI)-mediated coupling or benzyl chloroformate in inert atmospheres (argon/nitrogen) at 0–20°C to minimize racemization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
    • Critical Parameters : Temperature control, anhydrous solvents, and stoichiometric ratios are vital to avoid side reactions (e.g., over-sulfonylation or epimerization) .

Q. How is the stereochemical configuration of the (3R)-methanesulfonyl group confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL97 for refinement) to resolve absolute configuration. For example, torsion angles and Flack parameters validate the (R)-configuration .
  • Chiral HPLC : Use of chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers and confirm optical purity .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify methanesulfonyl (-SO2_2CH3_3) and benzyl ester (-COOBn) groups. Key signals: ~3.0 ppm (s, 3H for SO2_2CH3_3) and 5.1–5.3 ppm (s, 2H for Bn-CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+ expected at m/z 312.1 for C13_{13}H17_{17}NO4_4S) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to other substituents (e.g., fluorine or hydroxyl groups)?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with nucleophiles (e.g., amines, alkoxides) under identical conditions. Methanesulfonyl’s electron-withdrawing nature accelerates SN2 displacements but may reduce selectivity due to steric hindrance .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze transition states and charge distribution differences between substituents .
    • Data Comparison :
SubstituentRelative Reactivity (krel_{rel})Selectivity (SN2:SN1)
-SO2_2CH3_31.0 (reference)85:15
-F0.395:5
-OH0.150:50
Source: Adapted from piperidine analog studies .

Q. How can researchers resolve contradictory data in crystallographic refinement for this compound?

  • Methodology :

  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model twinning fractions and improve R-factor convergence .
  • Disorder Modeling : Apply PART and SUMP restraints for overlapping methanesulfonyl or benzyl groups .
  • Validation Tools : Check CCDC/FIZ deposition (e.g., PLATON’s ADDSYM) to detect missed symmetry .

Q. What strategies mitigate racemization during benzyl ester deprotection in downstream functionalization?

  • Methodology :

  • Catalytic Hydrogenation : Use Pd/C (10% w/w) under H2_2 (1 atm) in ethanol at 25°C. Monitor enantiopurity via chiral HPLC post-reaction .
  • Acidolysis Alternatives : Replace HCl/trifluoroacetic acid with milder conditions (e.g., TMSOTf in DCM at -78°C) to preserve stereochemistry .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Protocols :

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TEA, DCM) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal via licensed chemical waste services .

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